
N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, the compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide in lab experiments is its potential as a lead compound for drug discovery. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore the compound's potential as a treatment for various diseases, including cancer and inflammatory disorders. Additionally, the synthesis of analogs of this compound may provide insight into the structure-activity relationship of the compound and lead to the discovery of more potent therapeutic agents.
Conclusion:
This compound is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. The compound's anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide involves the condensation of 4-phenylbutan-2-amine with 2-(3-phenylureido)thiazol-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17(12-13-18-8-4-2-5-9-18)24-21(28)15-14-20-16-30-23(26-20)27-22(29)25-19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXSWGPZALWYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2786913.png)
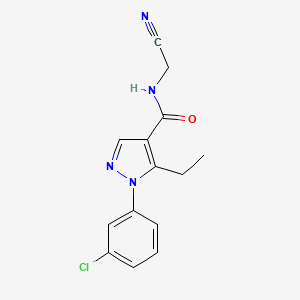
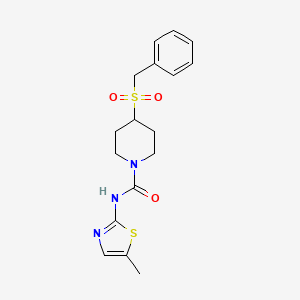
![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
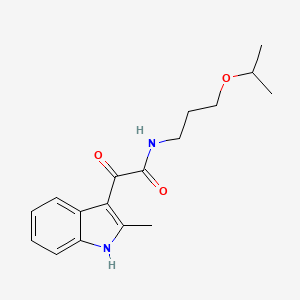
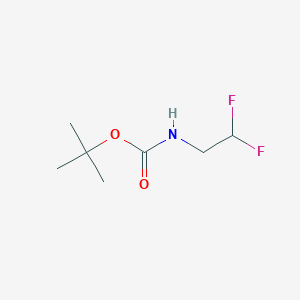

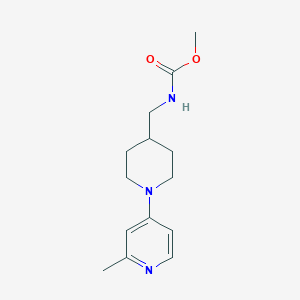
![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2786929.png)
![2-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2786930.png)
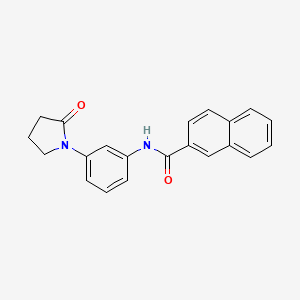

![3-[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-methyl pyridine-3,4-dicarboxylate](/img/structure/B2786933.png)